molecular formula C6H12ClF2NO B2552166 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride CAS No. 2247107-09-9

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride

Cat. No.: B2552166
CAS No.: 2247107-09-9
M. Wt: 187.61
InChI Key: XZGNOKUXMQAEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride is a chemical compound with the molecular formula C₆H₁₁F₂NO·HCl. It is known for its unique structural features, including a cyclobutane ring substituted with difluoro and methoxymethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Methoxymethyl Substitution: The methoxymethyl group is added through a substitution reaction using methoxymethyl chloride in the presence of a base like sodium hydride.

    Amination and Hydrochloride Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-1-methylcyclobutane-1-aminehydrochloride
  • 1-(3,3-difluoro-1-methoxymethylcyclobutyl)methanaminehydrochloride

Uniqueness

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGNOKUXMQAEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.